molecular formula C12H13BrO2 B13671899 6-bromo-5-methoxy-2,2-dimethyl-2H-chromene

6-bromo-5-methoxy-2,2-dimethyl-2H-chromene

Cat. No.: B13671899
M. Wt: 269.13 g/mol
InChI Key: YQBFSOBPPHTQJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5-methoxy-2,2-dimethyl-2H-chromene is a chemical compound with the molecular formula C12H13BrO2 and a molecular weight of 269.14 g/mol . It is a derivative of chromene, a class of compounds known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-5-methoxy-2,2-dimethyl-2H-chromene involves several steps. One common method includes the bromination of 5-methoxy-2,2-dimethyl-2H-chromene using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-methoxy-2,2-dimethyl-2H-chromene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted chromenes, aldehydes, acids, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Bromo-5-methoxy-2,2-dimethyl-2H-chromene has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-5-methoxy-2,2-dimethyl-2H-chromene involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its biological activity, influencing its binding affinity and reactivity with target molecules. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-5-methoxy-2,2-dimethyl-2H-chromene is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H13BrO2

Molecular Weight

269.13 g/mol

IUPAC Name

6-bromo-5-methoxy-2,2-dimethylchromene

InChI

InChI=1S/C12H13BrO2/c1-12(2)7-6-8-10(15-12)5-4-9(13)11(8)14-3/h4-7H,1-3H3

InChI Key

YQBFSOBPPHTQJT-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2OC)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.